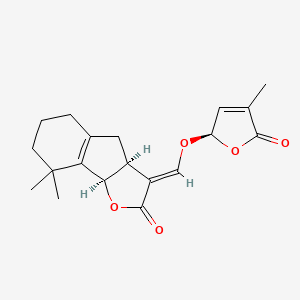

(-)2-epi-5-Deoxy-strigol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(-)2-epi-5-Deoxy-strigol: is a member of the strigolactone family, a group of carotenoid-derived terpenoid lactones. Strigolactones are plant hormones that play a crucial role in regulating plant growth and development, particularly in inhibiting shoot branching and promoting symbiotic relationships with arbuscular mycorrhizal fungi . These compounds were initially identified as germination stimulants for parasitic plants like Striga and Orobanche .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (-)2-epi-5-Deoxy-strigol involves several steps, starting from simple organic molecules. The key steps include the formation of the tricyclic ABC ring system and the attachment of the butenolide D-ring. The synthesis typically involves the use of reagents like ethyl acetate and controlled temperature conditions to ensure the stability of the compound .

Industrial Production Methods: Industrial production of strigolactones, including this compound, is still in the research phase. The complexity of the synthesis and the low natural abundance of these compounds make large-scale production challenging. advances in synthetic biology and metabolic engineering hold promise for more efficient production methods in the future .

化学反応の分析

Types of Reactions: (-)2-epi-5-Deoxy-strigol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions: Common reagents used in these reactions include cytochrome P450 enzymes, which catalyze the oxidation of the compound, and various organic solvents like acetonitrile and acetone . The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability and reactivity of the compound .

Major Products: The major products formed from these reactions include various strigolactone analogs, which have different biological activities and applications. For example, the oxidation of this compound can produce orobanchol, another strigolactone with distinct biological properties .

科学的研究の応用

Chemistry: In chemistry, (-)2-epi-5-Deoxy-strigol is used as a model compound to study the synthesis and reactivity of strigolactones. Researchers use it to develop new synthetic methods and to understand the structure-activity relationships of these compounds .

Biology: In biology, this compound is studied for its role in plant growth regulation and its interactions with parasitic plants and symbiotic fungi. It is used to investigate the molecular mechanisms underlying these interactions and to develop strategies for controlling parasitic plant infestations .

Medicine: Although the primary applications of this compound are in plant sciences, there is growing interest in its potential medicinal properties. Some studies suggest that strigolactones may have anti-cancer and anti-inflammatory activities, making them promising candidates for drug development .

Industry: In industry, this compound is used in agriculture to enhance crop growth and yield. It is applied to crops to promote symbiotic relationships with mycorrhizal fungi, which improve nutrient uptake and stress tolerance .

作用機序

The mechanism of action of (-)2-epi-5-Deoxy-strigol involves its interaction with specific receptors in plants. These receptors, such as the D14 protein, perceive the presence of strigolactones and trigger a signaling cascade that regulates gene expression and plant development . The compound also interacts with receptors in parasitic plants, stimulating their seed germination and facilitating their attachment to host plants .

類似化合物との比較

Similar Compounds: Similar compounds to (-)2-epi-5-Deoxy-strigol include other strigolactones like strigol, orobanchol, and 4-deoxyorobanchol . These compounds share a similar core structure but differ in their side chains and stereochemistry, leading to variations in their biological activities .

Uniqueness: What sets this compound apart from other strigolactones is its specific stereochemistry, which influences its interaction with receptors and its biological activity. This unique configuration makes it a valuable tool for studying the structure-activity relationships of strigolactones and for developing new applications in agriculture and medicine .

特性

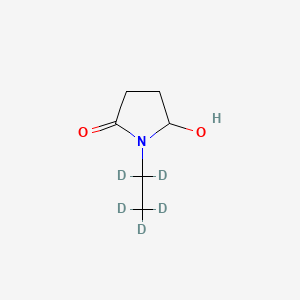

分子式 |

C19H22O5 |

|---|---|

分子量 |

330.4 g/mol |

IUPAC名 |

(3E,3aS,8bR)-8,8-dimethyl-3-[[(2R)-4-methyl-5-oxo-2H-furan-2-yl]oxymethylidene]-3a,4,5,6,7,8b-hexahydroindeno[1,2-b]furan-2-one |

InChI |

InChI=1S/C19H22O5/c1-10-7-14(23-17(10)20)22-9-13-12-8-11-5-4-6-19(2,3)15(11)16(12)24-18(13)21/h7,9,12,14,16H,4-6,8H2,1-3H3/b13-9+/t12-,14+,16+/m0/s1 |

InChIキー |

QXTUQXRFEBHUBA-OHYDKCKCSA-N |

異性体SMILES |

CC1=C[C@@H](OC1=O)O/C=C/2\[C@@H]3CC4=C([C@@H]3OC2=O)C(CCC4)(C)C |

正規SMILES |

CC1=CC(OC1=O)OC=C2C3CC4=C(C3OC2=O)C(CCC4)(C)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-methyloxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15294535.png)

![3-[(Prop-2-en-1-yl)amino]propane-1,2-diol](/img/structure/B15294581.png)

![1',3'-Dihydrospiro[cyclopropane-1,2'-indene]-2-carboxylic acid](/img/structure/B15294590.png)

![(2S)-2-(2-chlorophenyl)-2-(5-oxido-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ium-5-yl)acetic acid](/img/structure/B15294592.png)

![4-[(2-isopropyl-1H-imidazol-1-yl)methyl]piperidine dihydrochloride](/img/structure/B15294599.png)

![Rifamycin, 3-[(2-methyl-2-phenylhydrazono)methyl]-](/img/structure/B15294619.png)